Enhanced Microsomal Stability vs. Gamhepathiopine (Compound 1)
Antimalarial agent 33 (compound 5g) demonstrates enhanced microsomal stability with a measured half-life (T1/2) of 29 minutes in hepatic microsomal assays [1]. In contrast, the progenitor hit compound Gamhepathiopine (compound 1) exhibited poor microsomal stability that limited its further development [1][2]. The introduction of the 2-aminocyclobutyl group at position 2 of the thieno[3,2-d]pyrimidin-4-one scaffold is the key structural modification responsible for this improved metabolic stability while maintaining antiplasmodial activity [1].
| Evidence Dimension | Microsomal stability (half-life) |
|---|---|
| Target Compound Data | T1/2 = 29 minutes |
| Comparator Or Baseline | Gamhepathiopine (compound 1): T1/2 = poor (exact value not reported; described as limiting factor for development) |
| Quantified Difference | Qualitative improvement from 'poor' to 29 minutes |
| Conditions | Hepatic microsomal stability assay |
Why This Matters
Improved microsomal stability addresses a critical ADME liability of the thienopyrimidone chemotype, making compound 5g a more suitable tool compound for downstream in vivo pharmacokinetic studies and lead optimization campaigns.
- [1] Lagardère P, Mustière R, Amanzougaghene N, Hutter S, Casanova M, Franetich JF, et al. Novel thienopyrimidones targeting hepatic and erythrocytic stages of Plasmodium parasites with increased microsomal stability. Eur J Med Chem. 2023 Dec 5;261:115873. View Source
- [2] TargetMol. Antimalarial agent 33 (compound 5g) product technical datasheet. Catalog No. T83044. View Source
